REACTION_CXSMILES
|
[Cl-].Cl.[CH2:3]([N:10]([CH2:14][C:15]1[N:16]=[CH:17][NH:18][C:19]=1[C:20]([O:22][CH3:23])=[O:21])[CH2:11][CH2:12]Cl)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C(#N)C>[CH2:3]([N:10]1[CH2:11][CH2:12][N:16]2[CH:17]=[N:18][C:19]([C:20]([O:22][CH3:23])=[O:21])=[C:15]2[CH2:14]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
Intermediate 1E
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N(CCCl)CC=1N=CNC1C(=O)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
TEA
|
Quantity
|
1.77 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 80° C. under nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between DCM and saturated NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was further extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified
|
Type
|
WASH
|
Details
|
eluting with a 0-40% methanol/DCM gradient
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2N(CC1)C=NC2C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |